N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride
Overview
Description
“N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1803587-36-1 . It has a molecular weight of 232.63 . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11F3N2O.ClH/c8-7(9,10)4-12-6(13)5-1-2-11-3-5;/h5,11H,1-4H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 232.63 . The InChI code provides additional information about its molecular structure .Scientific Research Applications
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Organic Synthesis
- Application : Utilized in the synthesis of fluorine-containing organic compounds, which are significant in new drug development .
- Methods : Involves reactions like cycloaddition and cascade reactions to introduce fluorine atoms or groups into molecules .
- Results : The introduction of trifluoromethyl groups can significantly alter the fat solubility, metabolic stability, and biological activities of drug molecules .
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Medicinal Chemistry
- Application : As a building block for bioactive molecules with potential activities like protease inhibition, anticancer, anti-tumor, and anti-HIV .
- Methods : Synthesis of trifluoromethyl ketimines as intermediates for further chemical transformations .
- Results : The creation of various bioactive molecules that can be used in lead compound structures for drug development .
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Pharmaceuticals
- Application : In the preparation of pharmaceutical compounds for treatment of conditions like rheumatoid arthritis, ankylosing spondylitis, and psoriatic arthritis .
- Methods : Specific synthesis processes to create solid state forms of the compound and corresponding pharmaceutical compositions .
- Results : Development of treatment methods and kits based on the synthesized pharmaceutical compounds .
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Chiral Medicine
- Application : In the technological innovation center of chiral medicine for the synthesis of chiral drugs .
- Methods : Employing asymmetric synthesis techniques to produce enantiomerically pure compounds .
- Results : Production of chiral medicines that can have improved efficacy and reduced side effects compared to their racemic mixtures .
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Functional Materials
- Application : Potential use in the development of materials with special properties due to the presence of fluorine atoms .
- Methods : Incorporation into polymers or other materials to enhance their properties .
- Results : Creation of materials with unique characteristics such as increased stability or altered physical properties .
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Pesticides
- Application : Formulation of pesticides where the fluorine-containing groups can play a role in the effectiveness of the pesticide .
- Methods : Chemical synthesis of pesticide compounds that include the trifluoromethyl group .
- Results : Enhanced pesticide formulations that could offer better solubility, stability, and interaction with the target pests .
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Catalytic Asymmetric Synthesis
- Application : Used in the synthesis of chiral molecules, particularly in the creation of spiro compounds which are valuable in pharmaceuticals .
- Methods : Involves catalytic reactions that produce high yields and excellent stereoselectivity, often employing low catalyst loading .
- Results : The synthesis results in chiral fluorospiroindole derivatives with high diastereo- and enantioselectivities .
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Magnetic Resonance Imaging (MRI)
- Application : Potential use as a contrast agent for 19F MRI , due to the fluorine atoms present in the compound .
- Methods : Study of Cu(II) complexes with cyclam-based ligands containing the compound as pendant arms .
- Results : Significant relaxation enhancement observed, indicating suitability for efficient 19F MRI contrast agents .
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Agrochemicals
- Application : As a structural motif in active ingredients for crop protection, leveraging the unique properties of the fluorine atom .
- Methods : Synthesis of trifluoromethylpyridines and derivatives for use in agrochemicals .
- Results : Development of novel agrochemicals that protect crops from pests, with ongoing research and development activities .
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Pharmaceutical Compositions
- Application : In the preparation of pharmaceutical compositions for the treatment of various diseases, including rheumatoid arthritis .
- Methods : Processes for preparing solid state forms of the compound and corresponding pharmaceutical compositions .
- Results : Methods of treatment and synthesis developed, along with kits and products-by-process .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)4-12-6(13)5-1-2-11-3-5;/h5,11H,1-4H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWBNTIOVKGLSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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